(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
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Overview
Description
(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2. It is a white solid that is used as an intermediate in the synthesis of various pharmaceuticals. This compound is known for its role in the preparation of drugs used to treat conditions such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride involves several steps. One common method includes the N-acylation of 3-amino-4-methyl pyridine with acetyl chloride or acetic anhydride to obtain an intermediate, which is then further processed to yield the final product . The process is designed to avoid the use of extremely dangerous chemicals and employs a folding condensation process, making it suitable for industrial production .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available and cost-effective starting materials. The process is highly maneuverable and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of halogenated derivatives .
Scientific Research Applications
(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying various biological processes.
Medicine: It is a key intermediate in the production of drugs for treating rheumatoid arthritis and other conditions.
Industry: It is used in the manufacture of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine hydrochloride
- cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Uniqueness
What sets (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride apart from similar compounds is its specific stereochemistry and the presence of both benzyl and methyl groups. These structural features contribute to its unique chemical properties and biological activities .
Properties
IUPAC Name |
(3R,4R)-1-benzyl-3-methylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZZZCZWHJKIAC-IZUPTLQPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1N)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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